molecular formula C11H12N2O3S B2959984 2-(Morpholin-4-ylsulfonyl)benzonitrile CAS No. 612045-76-8

2-(Morpholin-4-ylsulfonyl)benzonitrile

Cat. No.: B2959984
CAS No.: 612045-76-8
M. Wt: 252.29
InChI Key: MOCWSYCHYDMWDR-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylsulfonyl)benzonitrile is a chemical compound characterized by its unique molecular structure, which includes a morpholine ring, a sulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile typically involves the reaction of morpholine with benzonitrile derivatives under specific conditions. One common method is the sulfonylation of benzonitrile using morpholine in the presence of a suitable catalyst, such as sulfuric acid or a strong acid like trifluoroacetic acid (TFA). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholin-4-ylsulfonyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the benzonitrile moiety.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the benzonitrile moiety can lead to the formation of benzoic acid derivatives.

  • Reduction: Reduction of the nitrile group results in the formation of primary amines.

  • Substitution: Nucleophilic substitution reactions can yield a variety of substituted benzonitrile derivatives.

Scientific Research Applications

2-(Morpholin-4-ylsulfonyl)benzonitrile has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Morpholin-4-ylsulfonyl)benzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-(Morpholin-4-ylsulfonyl)benzonitrile is similar to other sulfonamide derivatives, such as 2-(Morpholinosulfonyl)phenylboronic acid and 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other compounds may not be able to fulfill.

Properties

IUPAC Name

2-morpholin-4-ylsulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCWSYCHYDMWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612045-76-8
Record name 2-(morpholine-4-sulfonyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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